4-(benzyloxy)-N-butylbenzamide 4-(benzyloxy)-N-butylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738322
InChI: InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-9-11-17(12-10-16)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
SMILES: CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol

4-(benzyloxy)-N-butylbenzamide

CAS No.:

Cat. No.: VC0738322

Molecular Formula: C18H21NO2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

4-(benzyloxy)-N-butylbenzamide -

Specification

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
IUPAC Name N-butyl-4-phenylmethoxybenzamide
Standard InChI InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-9-11-17(12-10-16)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
Standard InChI Key BBJNXVJKOMBBIL-UHFFFAOYSA-N
SMILES CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Canonical SMILES CCCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Introduction

Physical and Chemical Properties

Basic Properties

The molecular and physical properties of 4-(benzyloxy)-N-butylbenzamide can be determined through chemical analysis and comparison with similar structures.

PropertyValue
Molecular FormulaC₁₈H₂₁NO₂
Molecular Weight283.37 g/mol
AppearanceLikely a crystalline solid
Melting PointExpected around 120-150°C (estimated)
SolubilityLikely soluble in organic solvents (DCM, chloroform); limited water solubility

The molecular weight estimation is based on comparison with related compounds such as 4-N-butylbenzamide which has a molecular weight of 177.24 g/mol . The addition of a benzyloxy group would increase the molecular weight by approximately 106 g/mol.

Chemical Reactivity

The reactivity of 4-(benzyloxy)-N-butylbenzamide is primarily determined by its functional groups:

  • The amide functionality (-CONH-) can undergo hydrolysis under acidic or basic conditions

  • The benzyloxy group (Ph-CH₂-O-) can participate in various reactions:

    • Catalytic hydrogenation leading to debenzylation

    • Wittig rearrangement under specific conditions

Of particular interest is the compound's potential to undergo Wittig rearrangement. Research has shown that "The N-butyl amide group, CONHBu, has been found to be an effective promoter of the -Wittig rearrangement of aryl benzyl ethers" . This suggests that 4-(benzyloxy)-N-butylbenzamide could serve as a valuable precursor for the synthesis of diarylmethanols.

Synthesis Methodologies

Route via 4-Hydroxybenzoic Acid

The most straightforward approach would likely involve:

  • Benzylation of 4-hydroxybenzoic acid to form 4-(benzyloxy)benzoic acid

  • Conversion to an amide via reaction with n-butylamine

This approach is comparable to synthesis methods described for similar compounds: "In the final step, 4-benzyloxyphenol was esterified by treatment with n-dodecyloxy–substituted benzoyloxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalyst in dry CH₂Cl₂" .

Alternative Route via Amide Formation and Benzylation

An alternative approach might involve:

  • Formation of 4-hydroxy-N-butylbenzamide from 4-hydroxybenzoic acid and n-butylamine

  • Subsequent benzylation of the hydroxyl group using benzyl bromide

The general procedure might follow protocols similar to: "In a 250-mL round-bottomed flask, 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of N,N'-dicyclohexylcarbodiimide (DCC), and 0.3 mmol of 4-(dimethylamino)pyridine (DMAP) as catalyst were dissolved in 70 mL of dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 h" .

Purification Methods

Purification of 4-(benzyloxy)-N-butylbenzamide would likely involve column chromatography using appropriate solvent systems. Based on similar compounds: "The target benzoate-based calamitic compound BDBB was purified by column chromatography on silica gel using chloroform as eluent" .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with related compounds, the following spectral features would be expected:

Proton NMR (¹H NMR)

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic protons7.0-8.0Multiple signals
Benzyl -CH₂-5.0-5.1Singlet
Amide -NH-5.5-6.5Broad singlet or triplet
N-CH₂- (butyl)3.2-3.5Triplet
-CH₂- groups (butyl)1.2-1.6Multiplets
Terminal -CH₃0.9Triplet

This prediction is based on typical chemical shift patterns observed in similar compounds as referenced in the available literature .

Carbon NMR (¹³C NMR)

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl carbon (C=O)165-170
Aromatic carbons115-160
Benzyl -CH₂-70
N-CH₂- (butyl)40
Middle -CH₂- carbons (butyl)20-35
Terminal -CH₃13-14

Infrared Spectroscopy (IR)

Key infrared absorption bands for 4-(benzyloxy)-N-butylbenzamide would likely include:

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
N-H stretching3300-3400Amide N-H stretch
C=O stretching1630-1650Amide carbonyl
C-O stretching1230-1250Benzyloxy ether
Aromatic C=C1500-1600Aromatic ring vibrations

Similar IR patterns can be observed in related compounds as noted in research literature .

Chemical Transformations and Reactions

Hydrolysis Reactions

The amide group in 4-(benzyloxy)-N-butylbenzamide can undergo hydrolysis under acidic or basic conditions to yield 4-(benzyloxy)benzoic acid and butylamine. This reaction represents a potential degradation pathway for the compound and might be relevant in metabolic or environmental contexts.

Applications and Research Significance

Synthetic Utility

The primary significance of 4-(benzyloxy)-N-butylbenzamide likely lies in its potential as a synthetic intermediate. The Wittig rearrangement capability makes it valuable for accessing diarylmethanols, which are important structural motifs in medicinal chemistry and materials science.

Structure-Activity Relationship Studies

Compounds with benzamide structures are frequently investigated for their biological activities. The specific substitution pattern in 4-(benzyloxy)-N-butylbenzamide might contribute to interesting pharmacological properties, particularly in structure-activity relationship studies focusing on benzamide-based molecules.

Hazard TypePotential Risk
FlammabilityLikely combustible with flash point >230°F (estimated based on similar compounds)
IrritationMay cause skin, eye, and respiratory tract irritation
EnvironmentalMay be harmful to aquatic organisms

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